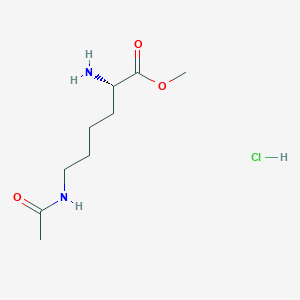

(S)-methyl 6-acetamido-2-aminohexanoate hydrochloride

Description

(S)-Methyl 6-acetamido-2-aminohexanoate hydrochloride is a chiral organic compound featuring a methyl ester, a primary amino group at position 2, and an acetamido group at position 6 of the hexanoate backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in peptide synthesis and pharmaceutical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-6-acetamido-2-aminohexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-7(12)11-6-4-3-5-8(10)9(13)14-2;/h8H,3-6,10H2,1-2H3,(H,11,12);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNOFXNVXQDAED-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Methyl 6-acetamido-2-aminohexanoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative that possesses a chiral center, making it an important compound in stereochemistry. Its molecular formula is , and it is characterized by the presence of an acetamido group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The acetamido group can enhance its binding affinity to specific proteins, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in conditions where enzyme overactivity is detrimental.

- Receptor Interaction : The compound's structure allows it to interact with G-protein coupled receptors (GPCRs), which are critical for numerous physiological processes. This interaction can lead to downstream effects such as changes in cellular signaling and gene expression.

Anticancer Potential

Research has indicated that this compound may exhibit anticancer properties. A study focused on its effect on cancer cell lines demonstrated:

- Cell Viability Assay : The compound reduced cell viability in a dose-dependent manner in various cancer cell lines, indicating potential cytotoxic effects.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cells upon treatment with the compound, suggesting its role in triggering programmed cell death.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been hypothesized that:

- GABA Receptor Modulation : Due to structural similarities with GABA (gamma-aminobutyric acid), this compound may interact with GABA receptors, potentially enhancing inhibitory neurotransmission and providing neuroprotection against excitotoxicity.

Research Findings

Several studies have explored the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated reduced viability in cancer cell lines; induced apoptosis. |

| Study B | Neuroprotection | Suggested modulation of GABA receptors; protective effects against excitotoxicity. |

| Study C | Enzyme Inhibition | Identified potential inhibition of metabolic enzymes; implications for metabolic disorders. |

Case Studies

- Case Study 1 : In vitro experiments on human lung cancer cells showed significant inhibition of cell proliferation when treated with this compound at concentrations ranging from 10 µM to 50 µM.

- Case Study 2 : A neuroprotective study using a rat model indicated that administration of the compound prior to inducing oxidative stress resulted in decreased neuronal death and improved behavioral outcomes.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its interactions with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that (S)-methyl 6-acetamido-2-aminohexanoate hydrochloride may inhibit specific metabolic enzymes, which could be beneficial in managing metabolic disorders. Preliminary studies have shown promising results in enzyme inhibition assays, suggesting potential therapeutic implications in conditions characterized by enzyme overactivity.

Anticancer Potential

The anticancer properties of this compound have been investigated in several studies:

- Cell Viability Assays : Studies demonstrated that the compound reduces cell viability in a dose-dependent manner across various cancer cell lines, indicating cytotoxic effects.

- Apoptosis Induction : Flow cytometry analyses revealed an increase in apoptotic cells upon treatment with the compound, suggesting its role in promoting programmed cell death.

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Reduced viability in cancer cell lines; induced apoptosis. |

| Study B | Neuroprotection | Suggested modulation of GABA receptors; protective effects against excitotoxicity. |

| Study C | Enzyme Inhibition | Identified potential inhibition of metabolic enzymes; implications for metabolic disorders. |

Neuroprotective Effects

The neuroprotective potential of this compound has been hypothesized based on its structural similarities to GABA (gamma-aminobutyric acid). It may enhance inhibitory neurotransmission and protect neurons from excitotoxic damage.

Case Study 1: Anticancer Efficacy

In vitro experiments on human lung cancer cells showed significant inhibition of cell proliferation when treated with concentrations ranging from 10 µM to 50 µM. The results indicated that the compound could serve as a potential chemotherapeutic agent.

Case Study 2: Neuroprotection in Animal Models

A study using a rat model indicated that administration of the compound prior to inducing oxidative stress resulted in decreased neuronal death and improved behavioral outcomes, supporting its neuroprotective claims.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s uniqueness lies in its dual functionalization (acetamido and amino groups) and stereochemistry. Comparisons with analogs highlight:

- Methyl 6-Aminohexanoate Hydrochloride (): Lacks the acetamido group, featuring only a primary amino group. This simpler structure is more reactive in peptide coupling but less selective in targeted modifications.

- (S)-Methyl 6-Amino-2-Benzamidohexanoate Hydrochloride (): Replaces the acetamido group with a benzamido moiety. The bulkier aromatic group may hinder solubility in aqueous media compared to the acetamido derivative.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit high water solubility. The acetamido group in the target compound may improve solubility in organic-aqueous mixtures compared to benzamido derivatives .

- Reactivity: The primary amino group enables nucleophilic attacks in amide bond formation, while the acetamido group may stabilize intermediates or reduce side reactions compared to unmodified amines .

Preparation Methods

Direct Acetylation of Methyl 6-Aminohexanoate Hydrochloride

A widely reported method involves methyl 6-aminohexanoate hydrochloride as the starting material . The 6-amino group undergoes acetylation using acetic anhydride in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF). The reaction is typically conducted at 0–5°C to minimize side reactions, with triethylamine (TEA) as a base to neutralize generated HCl . Post-acetylation, the product is precipitated by solvent exchange into ethyl acetate, yielding the intermediate (S)-methyl 6-acetamidohexanoate.

Critical Parameters

-

Solvent : Acetonitrile (15 volumes) ensures solubility and reaction homogeneity .

-

Temperature : Sub-ambient conditions (0–5°C) prevent over-acetylation .

-

Base : TEA (4.1 equivalents) ensures efficient HCl scavenging .

This method achieves yields of 75–85% with >98% purity, as confirmed by HPLC . The hydrochloride salt is formed by treating the free base with HCl gas in methanol, followed by crystallization .

Halogen Acetic Acid-Mediated Acetamido Formation

Patent WO2017021385A1 describes an alternative approach using sodium chloroacetate to introduce the acetamido group . The reaction proceeds via nucleophilic substitution, where the amine attacks chloroacetate in 2-methyl-2-butanol at 60–65°C. Benzyl bromide is concurrently added to protect carboxylic acid groups, though this step is omitted in the target compound’s synthesis .

Reaction Conditions

This method avoids harsh acetylation reagents but requires meticulous temperature control to prevent racemization. Yields range from 65–70%, with the final hydrochloride salt obtained via ion exchange .

Reductive Amination of 6-Ketohexanoate Esters

A four-step sequence starts with methyl 6-ketohexanoate. The keto group is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride in methanol . Subsequent acetylation with acetic anhydride yields the acetamido group. The 2-amino group is introduced by Mitsunobu reaction with phthalimide, followed by deprotection with hydrazine .

Optimization Insights

-

Reducing Agent : NaBH₃CN ensures selective amine formation .

-

Deprotection : Hydrazine in ethanol removes phthalimide groups without ester hydrolysis .

This route offers flexibility in intermediate functionalization but involves multiple purification steps, limiting scalability .

Solid-Phase Synthesis for High-Throughput Production

Adapted from peptide synthesis protocols, this method immobilizes the hexanoate backbone on Wang resin. Fmoc-protected amino acids are sequentially added using HBTU activation . The acetamido group is introduced via on-resin acetylation, followed by TFA cleavage to release the product .

Key Metrics

Solid-phase synthesis achieves 90% purity but requires specialized equipment, making it suitable for research-scale production .

Comparative Analysis of Synthetic Methods

Q & A

Q. What synthetic routes are recommended for (S)-methyl 6-acetamido-2-aminohexanoate hydrochloride, and how can side reactions be minimized?

- Methodological Answer : A common approach involves coupling protected amino acids with methyl esters. For example, 6-(aminooxy)hexanoic acid hydrochloride (Enamine) can serve as a precursor for functionalization . To minimize side reactions (e.g., racemization or over-acylation):

- Use low temperatures (0–4°C) during activation steps.

- Employ orthogonal protecting groups (e.g., Boc for amines, Z-groups for carboxylates) to avoid unintended deprotection .

- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal yields.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Chiral Purity : Polarimetry (e.g., +24.4° rotation in H₂O at 22°C) or chiral HPLC with a cellulose-based column.

- Structural Confirmation : NMR (¹H/¹³C) for backbone protons and carbons, FT-IR for amide/ester bonds, and HRMS for molecular ion verification .

- Purity Assessment : Reverse-phase HPLC using C18 columns with UV detection at 210–220 nm .

Q. What storage conditions ensure the compound’s stability?

- Methodological Answer :

- Store as a lyophilized powder at –20°C in airtight, light-protected vials.

- For short-term use (≤1 month), dissolve in deionized water (pH 4–5 adjusted with HCl) and store at 4°C .

- Avoid freeze-thaw cycles to prevent hydrolysis of the ester group .

Q. Which in vitro models are suitable for preliminary bioactivity studies?

- Methodological Answer :

- Cell-Based Assays : Use HEK-293 or CHO cells transfected with target receptors (e.g., GPCRs) to assess ligand binding via fluorescence polarization .

- Enzyme Inhibition : Test against aminopeptidases (e.g., leucine aminopeptidase) using fluorogenic substrates (e.g., Ala-AMC) .

Advanced Research Questions

Q. How can researchers optimize chiral purity during large-scale synthesis?

- Methodological Answer :

- Employ asymmetric catalysis (e.g., Evans oxazaborolidine) for stereocontrol at the α-amino position .

- Perform dynamic kinetic resolution using immobilized lipases (e.g., CAL-B) to racemize and selectively esterify intermediates .

- Validate enantiomeric excess (ee) via chiral GC-MS or circular dichroism (CD) spectroscopy .

Q. How to resolve discrepancies in solubility data across studies?

- Methodological Answer :

- Standardize solvent systems (e.g., PBS pH 7.4 vs. saline) and temperatures (e.g., 25°C) for reproducibility .

- Use nephelometry to quantify solubility limits dynamically.

- Cross-validate with computational models (e.g., COSMO-RS) to predict solvent-solute interactions .

Q. What strategies mitigate batch-to-batch variability in pharmacokinetic (PK) studies?

- Methodological Answer :

- Implement strict QC protocols: ≥98% purity (HPLC), residual solvent analysis (GC), and endotoxin testing (<0.05 EU/mg) .

- Use isotope-labeled internal standards (e.g., ¹³C-methyl derivatives) in LC-MS/MS bioanalysis to normalize PK data .

- Conduct crossover studies in animal models (e.g., Sprague-Dawley rats) to control for inter-subject variability .

Q. How to develop a sensitive HPLC method for detecting trace impurities?

- Methodological Answer :

- Column: HILIC (hydrophilic interaction) for polar impurities (e.g., unreacted amino acids) .

- Gradient: 5–40% acetonitrile in 0.1% TFA over 30 min, with UV detection at 254 nm.

- Spike known impurities (e.g., methyl ester hydrolyzate) as reference markers .

Q. What computational tools predict metabolic pathways for this compound?

- Methodological Answer :

- Use Schrödinger’s Metabolizer or GLORYx to simulate phase I/II metabolism .

- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in cell-based vs. in vivo models?

- Methodological Answer :

- Troubleshooting Steps :

Verify compound stability in cell culture media (e.g., DMEM + 10% FBS) via LC-MS .

Assess membrane permeability using Caco-2 monolayers or PAMPA assays .

Compare pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) between models to identify bioavailability bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.